

# An In-depth Technical Guide to Diethyl 2,5-Pyridinedicarboxylate

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## Compound of Interest

Compound Name: Ethyl 2,5-pyridine-dicarboxylate

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This technical guide provides a comprehensive overview of diethyl 2,5-pyridinedicarboxylate, a key chemical intermediate. The document details its chemical properties, synthesis, and applications, with a focus on its relevance in medicinal chemistry and materials science.

## Chemical Identity and Properties

Diethyl 2,5-pyridinedicarboxylate, also known by its IUPAC name diethyl pyridine-2,5-dicarboxylate, is a diester derivative of pyridine-2,5-dicarboxylic acid.<sup>[1][2]</sup> It serves as a versatile building block in organic synthesis.<sup>[3]</sup>

Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	diethyl pyridine-2,5-dicarboxylate	[2]
Synonyms	2,5-Pyridinedicarboxylic Acid Diethyl Ester, Diethyl isocinchomeronate	[1]
CAS Number	5552-44-3	[1][4]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub>	[1][2]
Molecular Weight	223.22 g/mol	[1][2]
Appearance	Pale yellow crystals or solid	[1][5]
Melting Point	46-47 °C	[5]

## Synthesis of Diethyl 2,5-Pyridinedicarboxylate

The primary and most established method for synthesizing diethyl 2,5-pyridinedicarboxylate is through the Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol in the presence of a strong acid catalyst.[3]

### 2.1. Experimental Protocol: Fischer Esterification

This protocol is based on a common laboratory-scale synthesis of diethyl 2,5-pyridinedicarboxylate.

Materials:

- 2,5-Pyridinedicarboxylic acid (Isocinchomeric acid)
- Anhydrous ethanol
- Concentrated sulfuric acid
- Benzene (for azeotropic removal of water)

- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl acetate ( $\text{EtOAc}$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Hexane

Procedure:[\[4\]](#)[\[5\]](#)

- Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol in a suitable reaction flask.
- Slowly add 100 mL of concentrated sulfuric acid to the suspension over a period of 1.5 hours with stirring. The solid will gradually dissolve.
- Heat the reaction mixture to reflux and maintain for 16 hours.
- After reflux, add 200 mL of benzene. Remove the benzene/ethanol/water azeotrope by distillation at a rate of approximately 30 mL every 30 minutes. Periodically add a 1:1 mixture of benzene/ethanol to maintain the reaction volume. Continue this process for 5 hours.
- Pour the cooled reaction mixture onto 30 L of ice-water.
- Neutralize the mixture by carefully adding solid sodium bicarbonate until the pH is between 7 and 8.
- Extract the aqueous phase with ethyl acetate (4 x 50 mL).
- Combine the organic extracts and wash with brine (30 mL).
- Dry the organic layer over anhydrous sodium sulfate.

- Filter and concentrate the solution under reduced pressure to obtain the crude product as a yellow solid.

Purification:[5]

- Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 25% to 50% diethyl ether in hexane.
- Recrystallize the purified solid from diethyl ether/hexane to yield pale yellow crystals of diethyl 2,5-pyridinedicarboxylate.

Yield: Approximately 90 g (75-80% yield).[4][5]

Table 2: Spectroscopic Data for Diethyl 2,5-Pyridinedicarboxylate

Spectroscopy	Data	Reference
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 1.47 and 1.50 (2 t, $J=7.5$ Hz, 6H, $\text{CO}_2\text{CH}_2\text{CH}_3$ ), 4.55 and 4.62 (2 q, $J=7.5$ Hz, 4H, $\text{CO}_2\text{CH}_2\text{CH}_3$ ), 8.17 (d, $J=8$ Hz, 1H, 3'-H), 8.47 (dd, $J=2.5$ Hz, $J=8$ Hz, 1H, 4'-H), 9.33 (d, $J=2.5$ Hz, 1H, 6'-H)	[5]
IR (mull, $\text{cm}^{-1}$ )	1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750	[5]

## 2.2. Synthesis Workflow Diagram



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Synthesis workflow for diethyl 2,5-pyridinedicarboxylate.

## Applications in Research and Development

Diethyl 2,5-pyridinedicarboxylate is a valuable intermediate in several areas of chemical research and development due to the reactivity of its pyridine ring and ester functionalities.[3]

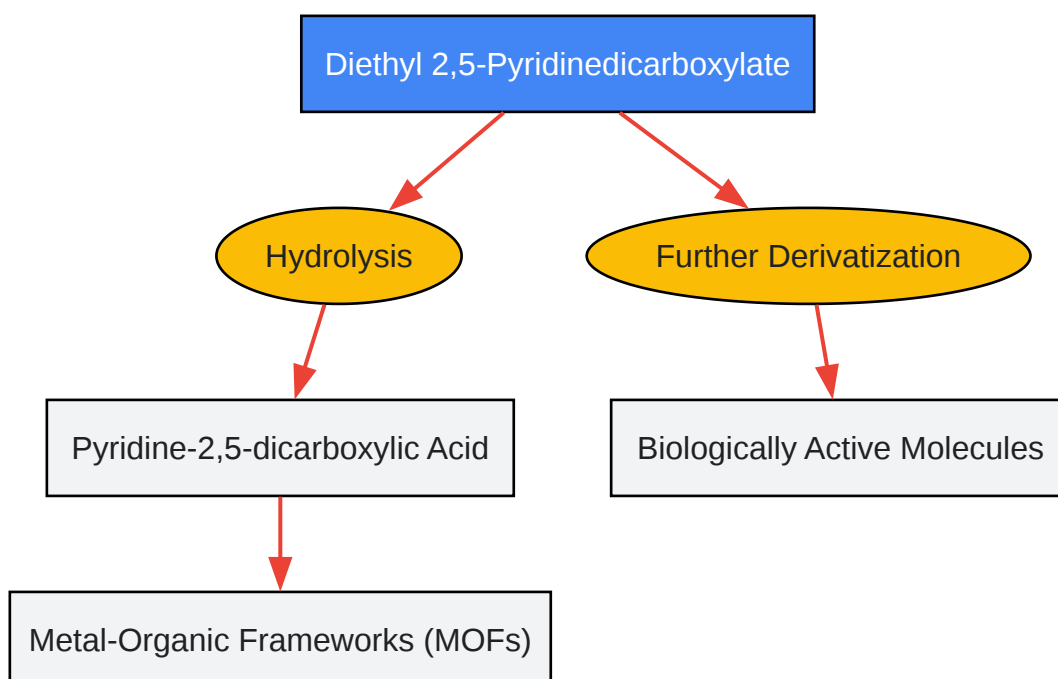
### 3.1. Medicinal Chemistry

The pyridine core is a common scaffold in many biologically active molecules. Diethyl 2,5-pyridinedicarboxylate serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester groups can be readily transformed into other functional groups such as amides or can be hydrolyzed back to carboxylic acids, allowing for further derivatization.[3]

### 3.2. Materials Science

The corresponding diacid, pyridine-2,5-dicarboxylic acid, obtained from the hydrolysis of diethyl 2,5-pyridinedicarboxylate, is utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[3] These materials possess porous structures and have potential applications in areas such as gas storage and separation. The nitrogen atom in the pyridine ring can enhance the hydrophilicity of the resulting MOFs.[3]

### 3.3. Logical Relationship of Applications



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Applications of diethyl 2,5-pyridinedicarboxylate.

In conclusion, diethyl 2,5-pyridinedicarboxylate is a readily accessible and versatile chemical compound with significant potential for the development of novel materials and therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups make it a valuable tool for researchers in both academic and industrial settings.

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